molecular formula C28H33N5O4 B12192080 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12192080
M. Wt: 503.6 g/mol
InChI Key: BSGZZHOSWWYHGL-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused polycyclic core with multiple functional groups, including a 3,4-dimethoxyphenyl ethyl substituent, a pentyl chain, and a carboxamide moiety. The compound’s tricyclic framework and substitution patterns are critical to its reactivity and interactions, distinguishing it from simpler heterocyclic analogs .

Properties

Molecular Formula

C28H33N5O4

Molecular Weight

503.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H33N5O4/c1-5-6-7-14-32-24(29)20(17-21-26(32)31-25-18(2)9-8-15-33(25)28(21)35)27(34)30-13-12-19-10-11-22(36-3)23(16-19)37-4/h8-11,15-17,29H,5-7,12-14H2,1-4H3,(H,30,34)

InChI Key

BSGZZHOSWWYHGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the triazatricyclo structure: This involves cyclization reactions under controlled conditions.

    Introduction of the imino group: This step requires specific reagents and conditions to ensure the correct placement of the imino group.

    Attachment of the dimethoxyphenyl group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxo derivatives.

    Reduction: This can result in the formation of reduced imino or oxo groups.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying the effects of specific functional groups on biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity, activation of signaling pathways, or binding to specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules synthesized in and other analogs discussed in the literature. Key differences in substituents, ring systems, and reactivity are highlighted:

Compound Core Structure Key Substituents Synthetic Route Documented Applications
Target Compound Tricyclo[8.4.0.03,8]tetradeca - 3,4-Dimethoxyphenethyl
- Pentyl chain
- Carboxamide
Not explicitly described in evidence Unknown (presumed pharmaceutical/materials)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spiro[4.5]decane - Benzothiazolyl
- Dimethylaminophenyl
- Oxa-aza fused rings
Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-imine derivatives Organic synthesis intermediates; UV-active
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylicacid(4-dimethylamino-phenyl)-hydroxyl-methyl-(6-benzothiazol-2-yl)-amide () Cyclopentane-carboxamide - Pyrrolidine carbonyl
- Benzothiazolyl
- Hydroxyl-methyl
Reaction with pyrrolidine post-spiro compound synthesis Potential ligands for metal coordination

Key Findings:

Structural Complexity: The target compound’s tricyclic system contrasts with the spirocyclic or monocyclic frameworks of analogs in . The presence of a pentyl chain and dimethoxyphenyl group may enhance lipophilicity compared to benzothiazolyl-containing analogs, influencing bioavailability or binding affinity .

Synthetic Flexibility : Compounds in utilize Schiff base condensations and spiroannulation reactions, whereas the target compound’s synthesis likely involves multi-step cyclization and functionalization, though specific protocols are unconfirmed.

Functional Group Impact : The carboxamide group in the target compound may enable hydrogen bonding, similar to the hydroxyl-methyl and pyrrolidine carbonyl groups in derivatives. However, the dimethoxyphenyl substituent introduces electron-donating effects absent in benzothiazolyl analogs .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C28H33N5O4 and a molecular weight of 503.6 g/mol. Its IUPAC name reflects its intricate structure, which includes a triazatricyclo framework and various functional groups that may contribute to its biological properties.

Property Value
Molecular FormulaC28H33N5O4
Molecular Weight503.6 g/mol
IUPAC NameThis compound
InChIInChI=1S/C28H33N5O4/c1-5-6-7...

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions can lead to modulation of enzyme activities or receptor signaling pathways, potentially influencing physiological responses.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic ring may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals.

Anti-inflammatory Effects

Studies have suggested that derivatives of similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-pentyl may also possess anti-inflammatory properties.

Anticancer Potential

Preliminary studies indicate that structurally related compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism may involve the modulation of signaling pathways critical for cell survival and growth.

Case Studies

  • Antioxidant Activity Assessment : A study measured the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration upon treatment with similar compounds.
  • Anti-inflammatory Study : In vitro experiments demonstrated that compounds with similar structures inhibited the expression of COX-2 in human cell lines stimulated by inflammatory cytokines.
  • Cytotoxicity Testing : Evaluation against cancer cell lines showed that derivatives led to increased apoptosis rates compared to control groups in assays measuring cell viability.

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